Lipophilicity (XLogP3) of 3-(4-Fluorophenyl)propan-1-amine versus 3-Phenylpropylamine and 3-(4-Chlorophenyl)propan-1-amine
The computed lipophilicity of 3-(4-fluorophenyl)propan-1-amine (XLogP3-AA = 1.7) is quantifiably distinct from both the non-halogenated parent 3-phenylpropylamine (XLogP3 = 1.8) and the 4-chloro analog (XLogP3-AA = 2.2) . The fluorine substitution yields a logP value 0.1 units lower than the parent and 0.5 units lower than the chloro analog, reflecting the unique electronegativity and size of fluorine compared to hydrogen and chlorine . This positions the fluoro compound in a distinct lipophilicity window that influences passive membrane permeability and non-specific binding in biological assays .
| Evidence Dimension | Lipophilicity (XLogP3 / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 (PubChem, computed by XLogP3 3.0) |
| Comparator Or Baseline | 3-Phenylpropylamine: XLogP3 = 1.8; 3-(4-Chlorophenyl)propan-1-amine: XLogP3-AA = 2.2 |
| Quantified Difference | Δ = -0.1 vs. parent; Δ = -0.5 vs. 4-chloro analog |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm; values retrieved from PubChem Compound Summaries (2026-04-25). |
Why This Matters
The distinct lipophilicity of the fluorinated compound directly affects its partitioning behavior in extraction, purification, and biological assay contexts, making it non-interchangeable with the chloro or non-halogenated analogs without re-optimization of protocols.
- [1] PubChem Compound Summary for CID 6483796, 3-(4-Fluorophenyl)propan-1-amine. XLogP3-AA = 1.7. https://pubchem.ncbi.nlm.nih.gov/compound/6483796 (accessed 2026-04-25). View Source
- [2] PubChem Compound Summary for CID 16259, 3-Phenylpropylamine. XLogP3 = 1.8. https://pubchem.ncbi.nlm.nih.gov/compound/3-phenylpropylamine (accessed 2026-04-25). View Source
- [3] PubChem Compound Summary for CID 6485772, 3-(4-Chlorophenyl)propan-1-amine. XLogP3-AA = 2.2. https://pubchem.ncbi.nlm.nih.gov/compound/3-_4-chlorophenyl_propan-1-amine (accessed 2026-04-25). View Source
